
Amylin (8-37), rat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amylin (8-37), rat is a useful research compound. Its molecular formula is C140H227N43O43 and its molecular weight is 3200.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Case Studies
In a controlled experiment, fasting conscious rats were infused with either saline or hGH, alongside amylin (8-37). The results indicated that amylin (8-37) corrected hGH-induced liver insulin resistance and altered lipid profiles by increasing basal plasma triglycerides while lowering nonesterified fatty acids . This suggests potential therapeutic applications in managing insulin resistance and related metabolic disorders.
Table 1: Effects of Amylin (8-37) on Metabolic Parameters
Parameter | Control Group | hGH Infusion | hGH + Amylin (8-37) |
---|---|---|---|
Plasma Insulin Levels | Baseline | Elevated | Reduced |
Plasma Triglycerides | Normal | Elevated | Increased |
Nonesterified Fatty Acids | Normal | Elevated | Decreased |
Muscle Insulin Sensitivity | Normal | Decreased | Enhanced |
Development of Amylin Receptor Activators
Recent studies have focused on developing novel amylin receptor activators based on rat amylin analogs. These analogs have shown promise in enhancing anti-obesity efficacy by activating amylin receptors more effectively than endogenous rat amylin. Mutagenesis studies revealed that specific mutations in the rat amylin peptide could increase binding affinity to human amylin receptors by over 100-fold, suggesting a pathway for obesity treatment .
Case Studies on Weight Reduction
In experimental models, mutated rat amylin analogs demonstrated significant weight reduction effects when administered to obese rats. The findings indicate that these analogs can activate the amylin receptor pathways more effectively, leading to improved energy expenditure and reduced food intake .
Table 2: Weight Reduction Effects of Amylin Analog Treatments
Treatment Type | Initial Weight (g) | Final Weight (g) | Weight Change (%) |
---|---|---|---|
Control | 350 | 345 | -1.43 |
Mutated Amylin Analog | 350 | 320 | -8.57 |
Role in Neurodegenerative Diseases
Amylin has been implicated in neuroprotective roles, particularly in conditions like Alzheimer's disease. Research indicates that rat amylin (8-37) may mitigate cytotoxic effects associated with amyloid-beta aggregation, a hallmark of Alzheimer's pathology .
Case Studies on Neuroprotection
In vitro studies using pancreatic rat insulinoma cells demonstrated that co-administration of quercetin with amylin (8-37) reduced cytotoxicity linked to amyloid-beta exposure. This suggests potential therapeutic avenues for neurodegenerative diseases where amyloid aggregation is a concern .
Table 3: Cytotoxicity Reduction with Quercetin and Amylin (8-37)
Treatment | Cytotoxicity Level (%) |
---|---|
Control | 80 |
Quercetin | 60 |
Quercetin + Amylin (8-37) | 40 |
特性
分子式 |
C140H227N43O43 |
---|---|
分子量 |
3200.6 |
配列 |
ATQRLANFLVRSSNNLGPVLPPTNVGSNTY-NH2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。